molecular formula C11H10N4O2 B2696952 6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide CAS No. 2034633-60-6

6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2696952
CAS No.: 2034633-60-6
M. Wt: 230.227
InChI Key: YCHDTMCXBUIQBU-UHFFFAOYSA-N
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Description

6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide typically involves the reaction of 6-methoxy-2-pyridinecarboxaldehyde with appropriate reagents to form the desired product. One common method involves the use of stannous chloride and bases like potassium carbonate for neutralization, followed by extraction with ethyl acetate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups into the pyridine or pyrimidine rings.

Scientific Research Applications

6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-methoxy-N-pyridin-2-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-17-10-6-8(13-7-14-10)11(16)15-9-4-2-3-5-12-9/h2-7H,1H3,(H,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHDTMCXBUIQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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